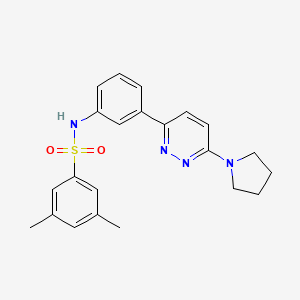
3,5-dimethyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE: is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-DIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the pyrrolidine moiety, and the sulfonamide group attachment. Common synthetic routes may involve:
Cycloaddition reactions: Pyridine N-imine with alkynyl heterocycles.
Condensation reactions: Hydrazine with various precursors.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation products: Oxidized derivatives of the pyrrolidine ring.
Reduction products: Reduced forms of the pyridazine ring.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, given its sulfonamide group.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-DIMETHYL-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE exerts its effects is likely related to its ability to interact with biological molecules through its sulfonamide group. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific biological target.
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings.
Pyridazine derivatives: Compounds with pyridazine rings.
Sulfonamide derivatives: Compounds featuring sulfonamide groups.
Uniqueness:
- The combination of the pyrrolidine, pyridazine, and sulfonamide groups in a single molecule makes this compound unique. This structural combination can result in distinct biological activities and chemical properties not found in simpler analogs.
Properties
Molecular Formula |
C22H24N4O2S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O2S/c1-16-12-17(2)14-20(13-16)29(27,28)25-19-7-5-6-18(15-19)21-8-9-22(24-23-21)26-10-3-4-11-26/h5-9,12-15,25H,3-4,10-11H2,1-2H3 |
InChI Key |
IGYSOLMXQVDSCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















